5-(Methoxymethoxy)pentan-1-OL
Description
5-(Methoxymethoxy)pentan-1-ol, a colorless liquid, has garnered attention in the scientific community for its utility in synthetic organic chemistry. Its bifunctional nature allows for sequential chemical transformations at either end of its five-carbon chain, making it an attractive starting material for the synthesis of a variety of more complex molecules.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₆O₃ |
| Molecular Weight | 148.20 g/mol |
| Boiling Point | 194 °C |
| Density | 0.9215 g/cm³ |
| Refractive Index | 1.43759 (20 °C) |
This data is compiled from various chemical suppliers and databases.
The hydroxyl group is one of the most common and reactive functional groups in organic molecules. Its presence can interfere with desired chemical reactions elsewhere in the molecule. To circumvent this, chemists employ "protecting groups" to temporarily mask the hydroxyl group's reactivity. total-synthesis.com The methoxymethyl (MOM) ether, present in this compound, is a widely used protecting group for alcohols. adichemistry.comwikipedia.org
The MOM group is favored for its ease of introduction and its stability across a range of reaction conditions, particularly those involving strong bases, nucleophiles, and many oxidizing and reducing agents. adichemistry.com This stability allows for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol. The protection of an alcohol as a MOM ether typically involves the reaction of the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). total-synthesis.comwikipedia.org
The removal, or "deprotection," of the MOM group is typically achieved under acidic conditions, such as with hydrochloric acid in a protic solvent like methanol (B129727). adichemistry.com This selective removal allows the original hydroxyl group to be regenerated at a later stage in the synthesis, ready for further reactions. The differential reactivity of the protected and free hydroxyl groups in this compound is the cornerstone of its utility.
General Conditions for MOM Group Manipulation
| Process | Reagents and Conditions | Selectivity |
|---|---|---|
| Protection | MOMCl, DIPEA, CH₂Cl₂ | Protects primary and secondary alcohols. |
| Deprotection | HCl, MeOH, reflux | Cleaves MOM ethers, often in the presence of other acid-sensitive groups. |
| Deprotection | Lewis acids (e.g., MgBr₂, ZnBr₂) | Can offer milder conditions for deprotection. researchgate.net |
This table summarizes general conditions and is not exhaustive.
A bifunctional building block is a molecule that contains two different reactive functional groups. mdpi.com Such compounds are highly valuable in organic synthesis as they allow for the stepwise construction of more complex molecules. This compound is a prime example of a C5 bifunctional building block. One end of the molecule possesses a free primary alcohol that can undergo a variety of transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution. The other end features the MOM-protected alcohol, which can be unveiled at a later synthetic stage to reveal a second hydroxyl group for further functionalization.
This "one-two punch" capability allows for the controlled and sequential introduction of different molecular fragments, making it a powerful tool in the synthesis of natural products, pharmaceuticals, and advanced materials. For instance, the free alcohol could be oxidized to an aldehyde, which then participates in a Wittig reaction to form a carbon-carbon double bond. Subsequently, the MOM group could be removed to reveal the second alcohol, which could then be coupled with another molecule. This strategic approach simplifies the synthesis of complex target molecules that might otherwise require more convoluted synthetic routes.
The use of pentanol (B124592) and its derivatives in chemical research has a rich history. Initially, pentanols were primarily utilized as solvents and as components in the production of fragrances and flavorings. However, with the advent of polymer chemistry, the potential of functionalized diols, including those derived from pentane, became increasingly apparent.
The mid-20th century saw a surge in the development of new polymers, and bifunctional monomers were at the heart of this revolution. The ability of diols to undergo polycondensation reactions with dicarboxylic acids to form polyesters, or to be used in the synthesis of polyurethanes, opened up a vast landscape of new materials with diverse properties.
The development of protecting group chemistry in the latter half of the 20th century further expanded the utility of functionalized pentanols. The ability to selectively protect one hydroxyl group while reacting the other allowed for the creation of more complex and well-defined polymer architectures. This level of control is crucial in the development of advanced materials with tailored properties, such as biodegradability or specific mechanical strengths. The evolution from simple solvents to key components in the synthesis of complex polymers and fine chemicals highlights the enduring importance of pentanol derivatives in advancing chemical research.
Properties
CAS No. |
118452-27-0 |
|---|---|
Molecular Formula |
C7H16O3 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
5-(methoxymethoxy)pentan-1-ol |
InChI |
InChI=1S/C7H16O3/c1-9-7-10-6-4-2-3-5-8/h8H,2-7H2,1H3 |
InChI Key |
YKCIBPCZOAASEH-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCCCCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methoxymethoxy Pentan 1 Ol and Its Analogues
Retrosynthetic Planning for Complex Molecular Architectures
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For 5-(methoxymethoxy)pentan-1-ol, the primary disconnection is at the ether linkage, as ethers are commonly synthesized via the Williamson ether synthesis. amazonaws.comyoutube.com This involves an alkoxide nucleophile and an alkyl halide. Another key disconnection is at the C-O bond of the alcohol, which can be formed from a corresponding carbonyl compound through reduction. youtube.comyoutube.com
A plausible retrosynthetic pathway for this compound is outlined below:
Target Molecule: this compound
Disconnection 1 (C-O Ether Bond): This disconnection suggests a reaction between a methoxymethyl ether-forming reagent and pentane-1,5-diol.
Disconnection 2 (C-O Alcohol Bond): Alternatively, the alcohol could be derived from the reduction of a corresponding aldehyde or carboxylic acid.
This analytical approach allows chemists to devise multiple synthetic routes and select the most efficient and practical one based on available starting materials and reaction feasibilities.
Chemo- and Regioselective Functionalization Approaches
Achieving selectivity in molecules with multiple reactive sites, such as diols, is a significant challenge in organic synthesis. rsc.orgrsc.org The development of methods to selectively functionalize one hydroxyl group over another is crucial for the efficient synthesis of compounds like this compound.
Direct Protection Strategies from Parent Diol Systems (e.g., Pentan-1,5-diol)
The direct and selective protection of one hydroxyl group in a symmetric diol like pentane-1,5-diol is a streamlined approach to synthesizing mono-protected derivatives. rsc.orgrsc.org Pentane-1,5-diol itself is a versatile chemical used in various industrial applications, including as a plasticizer and in the production of polyesters and polyurethanes. nih.govatamankimya.com
Several catalytic systems have been developed to achieve high regioselectivity in the functionalization of diols. rsc.orgrsc.org Organocatalysis, in particular, has emerged as a powerful tool. rsc.orgrsc.org For instance, diarylborinic acid catalysts have been shown to be effective for the regioselective monoacylation, sulfonylation, and alkylation of 1,2- and 1,3-diols. organic-chemistry.org These methods often rely on subtle differences in the steric and electronic environments of the hydroxyl groups, or on the formation of transient chelating intermediates that direct the reagent to a specific site. organic-chemistry.orgthieme-connect.com
The table below summarizes some catalytic approaches for the selective functionalization of diols:
| Catalyst Type | Reaction Type | Selectivity Principle | Reference |
| Diarylborinic Acids | Acylation, Sulfonylation, Alkylation | Formation of tetracoordinate borinate complexes | organic-chemistry.org |
| Peptide-based Catalysts | Acylation, Silylation | Non-covalent interactions and molecular recognition | rsc.org |
| Diamine Catalysts | Acylation | Bidentate coordination to the acylating agent | rsc.org |
Methodologies for Methoxymethoxy Group Installation
The methoxymethyl (MOM) ether is a common protecting group for alcohols due to its stability under a wide range of conditions and its relatively straightforward removal. The installation of a MOM group typically involves the reaction of an alcohol with a MOM halide (e.g., MOM-Cl) or a MOM ether in the presence of a base.
Key reagents and conditions for MOM protection include:
Methoxymethyl chloride (MOM-Cl) and a hindered base: A common method involves using MOM-Cl with a non-nucleophilic base like diisopropylethylamine (DIPEA) to prevent side reactions.
Dimethoxymethane (B151124) and an acid catalyst: An alternative, milder approach uses dimethoxymethane in the presence of an acid catalyst such as pyridinium (B92312) p-toluenesulfonate (PPTS) or an acidic resin.
The choice of method depends on the substrate's sensitivity to acidic or basic conditions and the presence of other functional groups.
Catalytic Strategies in Carbon-Carbon Bond Formation
While the synthesis of this compound itself may not directly involve C-C bond formation as the final step, these strategies are paramount for creating more complex analogues and related structures. nih.govacs.orgchemrxiv.org
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reaction for related structures)
The Suzuki reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.orglibretexts.org First reported by Akira Suzuki in 1979, this reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers. wikipedia.org
The general mechanism of the Suzuki reaction involves three main steps: libretexts.orgyoutube.com
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species.
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
While not directly applied to the synthesis of this compound from its diol precursor, the Suzuki reaction is invaluable for building the carbon skeleton of more elaborate analogues. For example, a borylated version of a protected pentanol (B124592) derivative could be coupled with various aryl or vinyl halides to introduce diverse functionalities.
Stereoselective and Asymmetric Synthesis Approaches for Chiral Analogues
The development of stereoselective and asymmetric methods is a cornerstone of modern organic synthesis, particularly for producing enantiomerically pure compounds for pharmaceutical applications. rsc.orgnih.gov One enantiomer of a chiral drug may have the desired therapeutic effect, while the other could be inactive or even harmful. nih.gov
For the synthesis of chiral analogues of this compound, several strategies can be employed:
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. nih.gov
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. youtube.com After the desired stereocenter is created, the auxiliary is removed. youtube.com
Asymmetric Catalysis: This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. nih.govrsc.org This is often the most efficient method as a small amount of catalyst can generate a large quantity of the desired product.
For instance, the asymmetric reduction of a ketone precursor to a chiral alcohol can be achieved using chiral catalysts like those based on BINOL derivatives or chiral oxazaborolidines. mdpi.com Similarly, stereoselective aldol (B89426) reactions can be used to construct chiral 1,3-diol systems, which are common motifs in polyketide natural products. thieme-connect.com
The following table highlights some approaches to asymmetric synthesis:
| Approach | Description | Example | Reference |
| Chiral Pool Synthesis | Utilizes readily available chiral natural products as starting materials. | Synthesis from chiral amino acids or sugars. | nih.gov |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct stereoselective reactions. | Evans oxazolidinones for asymmetric alkylations. | nih.govyoutube.com |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction, favoring one enantiomeric product. | Noyori asymmetric hydrogenation of ketones. | acs.org |
Optimization of Reaction Parameters and Yields in Academic Contexts
In academic research, the synthesis of molecules like this compound is often subject to rigorous optimization to maximize product yield and purity. This process involves systematically varying reaction parameters to find the most efficient conditions. The primary goal of such optimization is to determine the ideal balance of factors like temperature, reaction time, and catalyst loading to achieve the desired outcome. nih.gov While specific optimization studies for the synthesis of this compound are not extensively detailed in publicly available literature, the principles of reaction optimization for the protection of alcohols using a methoxymethyl (MOM) group are well-established.
The synthesis of this compound typically involves the reaction of 1,5-pentanediol (B104693) with a methoxymethylating agent. Key parameters that are commonly optimized include the choice of the MOM-donating reagent (e.g., dimethoxymethane or methoxymethyl chloride), the type and amount of catalyst (often a Lewis acid), the solvent, and the reaction temperature and duration. total-synthesis.com For instance, using zirconium(IV) chloride as a catalyst for the preparation of MOM ethers has been shown to be effective under solvent-free conditions at room temperature. researchgate.net
Optimization strategies often employ a one-factor-at-a-time (OFAT) approach, where a single parameter is varied while others are kept constant to observe its effect on the yield. nih.gov More advanced methodologies like Design of Experiments (DoE) can also be utilized to efficiently explore the interplay between different variables. nih.gov These systematic approaches allow researchers to identify the optimal conditions that lead to high yields, often exceeding 90%, while minimizing side reactions.
Table 1: Illustrative One-Factor-at-a-Time (OFAT) Optimization for the Synthesis of this compound
| Parameter Varied | Conditions | Observed Yield (%) | Remarks |
|---|---|---|---|
| Catalyst | ZrCl₄ (10 mol%) | 92 | High efficiency with a Lewis acid catalyst. |
| Sc(OTf)₃ (5 mol%) | 88 | Another effective Lewis acid catalyst. | |
| No Catalyst | <10 | Demonstrates the necessity of a catalyst. | |
| Temperature | 0 °C | 75 | Lower temperature reduces reaction rate. |
| Room Temperature (25 °C) | 92 | Optimal temperature for this catalyst system. researchgate.net | |
| 50 °C | 89 | Higher temperature may lead to side products. | |
| Reaction Time | 1 hour | 85 | Incomplete reaction. |
| 3 hours | 92 | Reaction reaches completion. |
This table is illustrative and based on general principles of MOM ether synthesis optimization. Specific values would be determined experimentally.
Green Chemistry Principles and Sustainable Synthetic Pathway Development
The development of sustainable synthetic methods is a growing priority in chemical research, aiming to reduce environmental impact and improve safety. For the synthesis of this compound and its analogues, green chemistry principles can be applied to create more eco-friendly pathways. nih.gov This involves considering factors such as atom economy, the use of less hazardous reagents, energy efficiency, and the use of renewable feedstocks. frontiersin.orgmdpi.com
A significant advancement in the green synthesis of MOM ethers is the use of electrochemical methods. rsc.org An electrochemical approach for the methoxymethylation of alcohols offers a safe and highly efficient alternative to traditional chemical methods, which often rely on carcinogenic reagents like methoxymethyl chloride. rsc.orgorganic-chemistry.org This method avoids the use of harsh chemicals and can be performed under mild conditions.
Another key aspect of greening the synthesis is the choice of solvent. Traditional syntheses may use chlorinated solvents, which are environmentally persistent. Green alternatives include using recyclable solvents, performing reactions under solvent-free conditions, or using greener solvents like ethanol (B145695) or cyclopentyl methyl ether (CPME). researchgate.netmdpi.com Furthermore, the use of heterogeneous catalysts, such as silica-supported reagents, simplifies product purification and allows for catalyst recycling, which aligns with green chemistry principles. researchgate.net
The development of synthetic routes using bio-sourced catalysts and reagents is also a major focus of sustainable chemistry. nih.govmdpi.com While direct application to this compound synthesis is an area for future research, the broader trend is to move away from petroleum-derived starting materials and towards renewable resources.
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for MOM Ether Formation
| Parameter | Traditional Method | Green Chemistry Approach | Reference |
|---|---|---|---|
| Methoxymethylating Agent | Methoxymethyl chloride (MOMCl) | Dimethoxymethane, Electrochemical methods | total-synthesis.comrsc.org |
| Catalyst | Strong acids/bases, stoichiometric Lewis acids | Recyclable heterogeneous catalysts (e.g., ZrCl₄ on silica), Ecocatalysts | researchgate.netmdpi.com |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF) | Solvent-free, Ethanol, Water, Cyclopentyl methyl ether (CPME) | researchgate.netmdpi.com |
| Energy Input | Conventional heating | Microwave irradiation, Room temperature reactions | frontiersin.org |
| Safety & Environmental | Use of carcinogenic reagents, hazardous waste | Reduced toxicity, easier workup, less waste | rsc.org |
Reactivity and Mechanistic Investigations of 5 Methoxymethoxy Pentan 1 Ol
Transformations of the Terminal Primary Hydroxyl Functionality
The primary alcohol in 5-(methoxymethoxy)pentan-1-ol serves as a key handle for derivatization, allowing for the introduction of various functional groups through oxidation, esterification, and etherification.
Selective Oxidation Methodologies in Multi-Step Synthesis
The selective oxidation of the primary hydroxyl group of this compound to the corresponding aldehyde, 5-(methoxymethoxy)pentanal, is a critical transformation in synthetic chemistry. This conversion requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid while preserving the acid-sensitive MOM ether.
A range of modern oxidation protocols can be employed for this purpose. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane (DMP) are known for their efficacy in oxidizing primary alcohols to aldehydes with minimal side reactions. Swern oxidation, utilizing oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO) and a hindered base like triethylamine, is another powerful method that operates under mild, low-temperature conditions, which is advantageous for substrates containing sensitive protecting groups like the MOM ether.
Furthermore, catalytic methods involving transition metals are gaining prominence. For instance, a catalyst system based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite (B82951) or di-tert-butyl peroxide offers a green and efficient alternative for the selective oxidation of primary alcohols.
Table 1: Selected Methodologies for the Oxidation of Primary Alcohols to Aldehydes
| Oxidizing Agent/System | Typical Reaction Conditions | Advantages |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Commercially available, reliable for small to medium scale. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild conditions, neutral pH, high yields. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rt | Mild, avoids heavy metals, suitable for sensitive substrates. |
| TEMPO/NaOCl | CH₂Cl₂/H₂O, NaHCO₃, 0 °C to rt | Catalytic, environmentally benign, high selectivity. |
Esterification and Etherification Reactions for Directed Derivatization
The primary hydroxyl group of this compound readily undergoes esterification and etherification, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.
Esterification: The conversion of the alcohol to an ester can be achieved through several methods. The classic Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common approach. masterorganicchemistry.com However, the acidic conditions may not be suitable due to the lability of the MOM ether.
A milder and more compatible method is the reaction of the alcohol with an acid chloride or an acid anhydride in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine. libretexts.org For example, reaction with acetic anhydride in the presence of pyridine at room temperature would yield 5-(methoxymethoxy)pentyl acetate (B1210297). This method proceeds under neutral or slightly basic conditions, thus ensuring the integrity of the MOM protecting group.
Etherification: The Williamson ether synthesis is a fundamental method for forming ethers and can be effectively applied to this compound. masterorganicchemistry.comwikipedia.orgbyjus.comfrancis-press.comlibretexts.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The resulting nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to furnish the desired ether. The use of aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is typical for this transformation. For instance, treating this compound with NaH followed by benzyl (B1604629) bromide would yield 1-(benzyloxy)-5-(methoxymethoxy)pentane.
Table 2: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Product Example |
| Esterification | Acetic Anhydride, Pyridine | 5-(Methoxymethoxy)pentyl acetate |
| Etherification | NaH, Benzyl Bromide, THF | 1-(Benzyloxy)-5-(methoxymethoxy)pentane |
Stability and Selective Manipulation of the Methoxymethoxy Ether Group
The methoxymethyl (MOM) ether is a popular choice for protecting hydroxyl groups due to its relative stability under a variety of reaction conditions and its susceptibility to cleavage under specific acidic conditions.
Chemoselectivity Considerations in MOM Protection and Deprotection
The MOM group is generally stable to basic and nucleophilic conditions, as well as to many oxidizing and reducing agents. This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group.
However, the key to its utility lies in its selective removal. The chemoselective deprotection of a MOM ether in the presence of other acid-sensitive groups, or the selective deprotection of one MOM group over another in a poly-MOM-protected molecule, is a common challenge in organic synthesis. The reactivity of a MOM ether towards acidic cleavage can be influenced by steric hindrance and the electronic environment of the substrate.
Acid-Catalyzed Cleavage Mechanisms and Conditions
The most common method for the deprotection of MOM ethers is acid-catalyzed hydrolysis. The mechanism involves the protonation of the ether oxygen of the MOM group, making it a better leaving group. This is followed by the departure of methanol (B129727) and the formation of a resonance-stabilized oxocarbenium ion. Subsequent attack by water or another nucleophile leads to the formation of a hemiacetal, which then decomposes to release the free alcohol and formaldehyde.
A variety of protic and Lewis acids can be employed for this purpose. Dilute solutions of strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an alcohol or aqueous-organic solvent mixture are frequently used. For substrates sensitive to strong acids, milder acidic conditions can be achieved using reagents like p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS).
Table 3: Common Acidic Conditions for MOM Deprotection
| Acid Catalyst | Typical Solvent(s) | Temperature |
| Hydrochloric Acid (HCl) | Methanol, THF/H₂O | Room Temperature to Reflux |
| Sulfuric Acid (H₂SO₄) | Dioxane/H₂O | Room Temperature to Reflux |
| p-Toluenesulfonic Acid (TsOH) | Methanol | Room Temperature |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol (B145695) | Reflux |
Emerging and Chemoselective Deprotection Strategies (e.g., using ZnBr₂/n-PrSH)
While acidic hydrolysis is a standard method, the need for even milder and more selective deprotection conditions has led to the development of new strategies. One such method involves the use of a combination of a Lewis acid and a soft nucleophile.
A notable example is the use of zinc bromide (ZnBr₂) in conjunction with a thiol, such as n-propanethiol (n-PrSH). This reagent system offers a mild and efficient means of cleaving MOM ethers. The proposed mechanism involves the coordination of the Lewis acidic ZnBr₂ to the MOM ether oxygen, activating it for nucleophilic attack by the thiol. This results in the formation of a thioacetal intermediate, which is then hydrolyzed under the reaction conditions or during workup to yield the deprotected alcohol.
This method is particularly valuable for its chemoselectivity, as it can often be employed in the presence of other acid-labile protecting groups that might be cleaved under standard acidic hydrolysis conditions. The reaction typically proceeds at or below room temperature in an inert solvent like dichloromethane.
Stereochemical Outcomes and Control in Reactions Involving Chiral Derivatives
The stereochemical control in reactions involving chiral derivatives of this compound is a critical aspect for the synthesis of enantiomerically pure compounds, which are valuable building blocks in the pharmaceutical and fine chemical industries. A key strategy to achieve this is through enzymatic kinetic resolution (EKR). Lipases, particularly from Burkholderia cepacia (formerly Pseudomonas cepacia), have demonstrated high efficacy in the stereoselective acylation of racemic secondary alcohols. mdpi.com
In the context of chiral derivatives of this compound, such as 5-(methoxymethoxy)-1-phenyl-1-pentanol, Burkholderia cepacia lipase (B570770) (BCL) is a highly effective biocatalyst for kinetic resolution. mdpi.com The enzyme selectively acylates one enantiomer of the racemic alcohol at a much higher rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess. mdpi.com The enantioselectivity of the lipase can be rationalized by its active site model, which contains a "catalytic triad" of serine, histidine, and aspartate residues. mdpi.com The enzyme typically shows a preference for the (R)-enantiomer of a secondary alcohol, leading to the formation of the (R)-ester while leaving the (S)-alcohol unreacted. mdpi.com
The efficiency of the kinetic resolution is quantified by the enantiomeric ratio (E), which is the ratio of the rate of reaction of the two enantiomers (k_fast / k_slow). High E-values (typically >100) are indicative of excellent separation. For the kinetic resolution of various secondary alcohols using BCL, high conversions (approaching the theoretical maximum of 50% for kinetic resolution) and excellent enantiomeric excesses (up to >99% ee) have been reported under optimized conditions.
The stereochemical outcome of the enzymatic resolution of a representative chiral derivative, (±)-5-(methoxymethoxy)-1-phenyl-1-pentanol, using Burkholderia cepacia lipase is summarized in the table below. The data is based on typical results obtained for the kinetic resolution of similar secondary alcohols under standard reaction conditions.
| Substrate | Biocatalyst | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of (S)-alcohol (ee_s, %) | Enantiomeric Excess of (R)-ester (ee_p, %) | Enantiomeric Ratio (E) |
|---|---|---|---|---|---|---|---|
| (±)-5-(methoxymethoxy)-1-phenyl-1-pentanol | Immobilized Burkholderia cepacia lipase (BCL) | Vinyl acetate | n-Heptane | ~50 | >99 | >99 | >200 |
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes
The elucidation of reaction mechanisms for processes involving this compound and its derivatives relies on a combination of kinetic studies and spectroscopic analysis. These investigations provide insights into the reaction pathways, the nature of intermediates, and the factors governing reaction rates and selectivity.
Kinetic Analysis:
Kinetic studies are fundamental to understanding the mechanism of reactions such as the lipase-catalyzed resolution of chiral derivatives of this compound. By monitoring the reaction progress over time, key kinetic parameters can be determined. For enzyme-catalyzed reactions, this often involves determining the Michaelis-Menten constants (K_m and V_max) for each enantiomer. These parameters provide information about the substrate affinity for the enzyme's active site and the maximum reaction rate. rsc.org
The enantiomeric ratio (E), a critical measure of an enzyme's stereoselectivity, is derived from these kinetic data. nih.gov Reaction progress kinetic analysis, where the concentrations of reactants and products are monitored in situ, is a powerful methodology for studying complex catalytic reactions. rsc.org This approach allows for the construction of graphical rate equations, which can help to distinguish between different proposed mechanistic models. rsc.org For instance, in the lipase-catalyzed acylation of a chiral alcohol, kinetic analysis can reveal whether the formation of the acyl-enzyme intermediate or the subsequent nucleophilic attack by the alcohol is the rate-determining step. rsc.org
Spectroscopic Probes:
Spectroscopic techniques are invaluable for the real-time monitoring of reactions involving this compound and for characterizing the structures of reactants, intermediates, and products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the conversion of the starting alcohol to the product. For example, in an acylation reaction, the disappearance of the alcohol's hydroxyl proton signal and the appearance of new signals corresponding to the ester product can be monitored over time to determine reaction kinetics. rsc.org In reactions involving chiral derivatives, chiral shift reagents can be added to the NMR tube to distinguish between the signals of the two enantiomers, allowing for the in-situ determination of enantiomeric excess. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring reactions involving changes in functional groups. The broad O-H stretching band of the alcohol starting material (around 3300-3500 cm⁻¹) will decrease in intensity, while a new C=O stretching band for the ester product (around 1735 cm⁻¹) will appear and increase in intensity during an acylation reaction. This allows for a straightforward method to follow the progress of the reaction. rsc.org
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is used to identify and quantify the components of a reaction mixture, confirming the formation of the desired product and detecting any side products. rsc.org
Through the combined application of these kinetic and spectroscopic methods, a detailed picture of the reaction mechanism can be constructed. For the lipase-catalyzed resolution of a chiral derivative of this compound, these studies would confirm the ping-pong bi-bi mechanism, typical for many lipases, involving the formation of a covalent acyl-enzyme intermediate.
Applications of 5 Methoxymethoxy Pentan 1 Ol As a Crucial Synthetic Intermediate in Advanced Organic Chemistry
Precursor in Natural Product Total Synthesis
The strategic placement of a stable protecting group and a reactive functional group makes 5-(Methoxymethoxy)pentan-1-ol an ideal starting material for the synthesis of complex natural products. Its five-carbon backbone can be readily incorporated into larger molecular frameworks, and the differential protection of the two hydroxyl groups allows for sequential and controlled modifications.
Construction of Polyquinane Diterpenoids (e.g., Crinipellins)
The crinipellins are a family of polyquinane diterpenoids characterized by a complex 5-8-5-5 fused ring system and significant biological activity, including antimicrobial and cytotoxic properties. The total synthesis of these intricate molecules represents a formidable challenge in organic chemistry, requiring precise control over stereochemistry and the strategic assembly of multiple carbocyclic rings.
A key example of the utility of a 5-(methoxymethoxy)pentyl moiety is found in the enantiospecific total synthesis of 15-hydroxy-5-(methoxymethoxy)crinipellin-9-one. nih.govacs.orgresearchgate.netacs.org In this synthesis, the cyclopentane (B165970) ring of campholenaldehyde serves as the B-ring of the crinipellin (B1207540) core. The construction of the A and C rings is achieved through intramolecular rhodium carbenoid C-H insertion reactions, while the D-ring is formed via an intramolecular Michael addition. The "5-(methoxymethoxy)" fragment is a crucial part of a side chain that is elaborated and eventually cyclized to form one of the rings of the polyquinane system. The methoxymethyl (MOM) ether serves as a robust protecting group for the hydroxyl function, which is essential to withstand the various reaction conditions employed during the multi-step synthesis. This protecting group can be selectively removed at a later stage to reveal the free hydroxyl group for further functionalization or to yield the final natural product.
The general synthetic strategy for crinipellins often involves a convergent approach where key fragments are synthesized separately and then coupled. In such strategies, a building block derived from this compound can be used to introduce a functionalized side chain that is later involved in a key cyclization step to construct the complex tetracyclic core of the crinipellin.
Synthesis of Diverse Lactones and Macrolactone Ring Systems
Lactones, or cyclic esters, are prevalent structural motifs in a vast number of natural products with diverse biological activities. Macrolactones, which are lactones with large rings (typically 12 or more atoms), are of particular interest due to their presence in many clinically important antibiotics, immunosuppressants, and anticancer agents.
While direct examples of the use of this compound in the synthesis of specific lactones and macrolactones are not extensively documented in readily available literature, its structure is well-suited for such applications. The primary alcohol can be oxidized to a carboxylic acid, and the MOM-protected alcohol can be deprotected and then participate in an intramolecular esterification (lactonization) to form a six-membered δ-valerolactone ring.
More importantly, this compound can serve as a starting point for the synthesis of longer hydroxy acids, which are the precursors to macrolactones. The free hydroxyl group can be used as a handle to extend the carbon chain through various carbon-carbon bond-forming reactions, such as Wittig reactions, Grignard additions, or cross-coupling reactions. After the desired chain length is achieved, the terminal functional groups (a carboxylic acid and a hydroxyl group, which can be obtained by manipulation of the initial functional groups of the pentanol (B124592) derivative) can be condensed to form the macrolactone ring. The MOM group provides the necessary protection for the hydroxyl functionality during the chain extension and final cyclization steps.
| Potential Lactone Synthesis Steps | Description |
| Oxidation | The primary alcohol of this compound is oxidized to a carboxylic acid. |
| Deprotection | The MOM ether is cleaved to reveal the free hydroxyl group. |
| Lactonization | Intramolecular esterification leads to the formation of a δ-valerolactone. |
| Potential Macrolactone Synthesis Steps | Description |
| Chain Extension | The carbon chain is extended from the primary alcohol end of the molecule. |
| Functional Group Manipulation | The terminal groups are converted to a carboxylic acid and a hydroxyl group. |
| Macrolactonization | An intramolecular esterification reaction is performed to form the large ring. |
Role in the Synthesis of Prostaglandin (B15479496) Analogues
Prostaglandins (B1171923) are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. Prostaglandin analogues are synthetic compounds that mimic the structure and function of natural prostaglandins and are used in the treatment of various conditions, such as glaucoma and ulcers.
The synthesis of prostaglandins is a well-established field of organic chemistry, with the Corey lactone being a key intermediate in many synthetic routes. While there is no direct evidence in the searched literature of this compound being a direct precursor to the Corey lactone itself, its structure is relevant to the synthesis of the side chains of prostaglandin analogues. snnu.edu.cnnih.gov
Prostaglandins consist of a cyclopentane ring with two side chains. The five-carbon chain of this compound can be envisioned as a potential building block for the α-chain of certain prostaglandin analogues. The primary alcohol could be converted into a carboxylic acid, and the protected hydroxyl group could be further elaborated to introduce the necessary functionality. The MOM group would serve to protect the hydroxyl group during the attachment of the side chain to the cyclopentane core. After the coupling reaction, the MOM group could be removed to reveal the final prostaglandin analogue.
Building Block for Pharmaceutical Intermediates and Lead Compounds (excluding clinical efficacy)
The utility of this compound extends beyond natural product synthesis to the construction of novel molecular scaffolds for medicinal chemistry research. Its bifunctional nature allows for the creation of complex and diverse structures that can be screened for biological activity.
Contribution to Complex Polycyclic and Heterocyclic Systems
The synthesis of complex polycyclic and heterocyclic systems is a cornerstone of drug discovery, as these scaffolds are often found in biologically active molecules. The ability to selectively functionalize the two ends of the this compound molecule makes it a valuable tool for the construction of such systems.
For instance, the primary alcohol can be converted to a leaving group, such as a tosylate or a halide, which can then undergo an intramolecular reaction with a nucleophile introduced at the other end of the chain (after deprotection and functionalization of the MOM-ether). This can lead to the formation of various heterocyclic rings, such as tetrahydrofurans or tetrahydropyrans. Furthermore, the five-carbon chain can be incorporated into larger polycyclic systems through a series of intermolecular and intramolecular reactions.
Development of Nitrogen-Containing Scaffolds
Nitrogen-containing heterocycles are among the most important classes of compounds in medicinal chemistry, as they are present in a large number of approved drugs. researchgate.net The synthesis of novel nitrogen-containing scaffolds is therefore a major focus of pharmaceutical research.
This compound can be readily converted into a variety of nitrogen-containing intermediates. For example, the primary alcohol can be converted to an amine through a number of synthetic methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by reduction, or by conversion to an azide (B81097) followed by reduction. The resulting 5-(methoxymethoxy)pentan-1-amine can then be used as a building block for the synthesis of a wide range of nitrogen-containing heterocycles.
Utilization in Advanced Materials Science Research and Functional Molecules (e.g., as monomers or linkers)
While direct, large-scale applications of this compound as a monomer in industrial polymer production are not extensively documented, its structure is ideally suited for the synthesis of custom-designed polymers and functional materials in a research context. The presence of two hydroxyl groups, one of which is selectively protected, allows for a stepwise approach to the incorporation of this five-carbon spacer into larger molecular assemblies.
In the realm of functional polymers, this compound can serve as a precursor to monomers designed for controlled polymerization techniques. For instance, the free hydroxyl group can be esterified with polymerizable moieties such as acrylates or methacrylates. The resulting monomer can then be copolymerized with other monomers to introduce the protected hydroxyl functionality along the polymer chain. Subsequent deprotection of the MOM group under acidic conditions would then yield a polymer decorated with pendant hydroxyl groups. These hydroxyl-functionalized polymers are valuable as they can be further modified, for example, by grafting other polymer chains to create brush copolymers or by attaching bioactive molecules for biomedical applications.
The bifunctional nature of this compound also makes it an excellent candidate for the synthesis of linkers in materials science. Linkers are molecules that connect different components of a material, and the ability to sequentially attach these components is often crucial. For example, the free hydroxyl group could be anchored to a solid support, such as silica (B1680970) or a resin. After this attachment, the MOM protecting group can be removed to expose the second hydroxyl group, which is then available to bind to another molecule, such as a catalyst, a chromophore, or a biomolecule. This stepwise approach ensures a controlled and well-defined surface functionalization.
The potential transformations of this compound in the context of materials science are summarized in the table below.
| Initial Reactant | Reaction | Product for Materials Science | Potential Application |
| This compound | Esterification with acryloyl chloride | 5-(Methoxymethoxy)pentyl acrylate (B77674) | Monomer for creating functional polymers with pendant hydroxyl groups after deprotection. |
| This compound | Reaction with a surface silanol (B1196071) group | Surface-bound 5-(methoxymethoxy)pentoxy moiety | Intermediate for the preparation of functionalized surfaces. |
| Polymer with pendant hydroxyls | Reaction with 5-(methoxymethoxy)pentanal (oxidized form) | Polymer with grafted chains via acetal (B89532) linkage | Creation of degradable polymer networks. |
Design and Synthesis of Specialized Reagents and Ligands for Organic Transformations
The true value of this compound in advanced organic chemistry likely lies in its application as a precursor for the synthesis of specialized reagents and ligands. The ability to perform chemistry on the free hydroxyl group while the other is masked allows for the construction of complex molecules with precisely defined functionalities.
One area of application is in the synthesis of bidentate ligands for catalysis. Bidentate ligands, which can bind to a metal center through two donor atoms, are of immense importance in homogeneous catalysis. The five-carbon chain of this compound provides a flexible backbone that can be functionalized at both ends. For instance, the free hydroxyl group can be converted into a phosphine (B1218219) moiety, a common coordinating group in catalysis. Following this transformation, the MOM group can be cleaved to reveal the second hydroxyl group, which could then be further functionalized or left as a hydroxyl group to influence the electronic properties and solubility of the resulting metal complex.
Furthermore, this compound can be employed in the synthesis of reagents for bioconjugation. The free hydroxyl can be converted into a reactive group, such as an azide or an alkyne, for use in "click chemistry" reactions. After this functionalization, the MOM-protected hydroxyl can be deprotected and attached to a molecule of interest, such as a peptide or a fluorescent dye. The resulting bifunctional molecule can then be "clicked" onto a biological target.
The following table illustrates the potential synthetic pathways for creating specialized reagents and ligands from this compound.
| Starting Material | Synthetic Step 1 | Intermediate | Synthetic Step 2 | Final Product | Potential Use |
| This compound | Tosylation, followed by displacement with diphenylphosphine | (5-(Methoxymethoxy)pentyl)diphenylphosphine | Deprotection of MOM group | 5-(Diphenylphosphino)pentan-1-ol | Bidentate ligand for catalysis |
| This compound | Mesylation, followed by displacement with sodium azide | 1-Azido-5-(methoxymethoxy)pentane | Deprotection of MOM group | 5-Azidopentan-1-ol | Bifunctional linker for click chemistry |
| This compound | Oxidation (e.g., with PCC) | 5-(Methoxymethoxy)pentanal | Wittig reaction | Alkene with a protected hydroxyl group | Intermediate for natural product synthesis |
Advanced Analytical Methodologies for Research on 5 Methoxymethoxy Pentan 1 Ol
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are paramount for determining the structural architecture of 5-(Methoxymethoxy)pentan-1-ol. These non-destructive techniques probe the molecular and atomic characteristics to provide a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a detailed mapping of the atomic connectivity and the chemical environment of the nuclei within the molecule.
1D NMR Techniques:
¹H NMR (Proton NMR): This technique is instrumental in identifying the various proton environments within the this compound molecule. The spectrum provides critical information regarding the chemical shift of each proton, the integration (relative number of protons), and the spin-spin coupling patterns that reveal adjacent protons.
¹³C NMR (Carbon-13 NMR): This method complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments (e.g., alcohol, ether, alkyl chain).
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment is utilized to establish proton-proton (¹H-¹H) coupling correlations, which is essential for tracing the connectivity of the pentyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon-13 nuclei, enabling definitive assignments of both the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, providing crucial information for establishing the connectivity between the methoxymethyl group and the pentanol (B124592) backbone.
| NMR Technique | Purpose in the Analysis of this compound |
| ¹H NMR | Identifies proton environments, relative proton counts, and proton-proton coupling. |
| ¹³C NMR | Identifies unique carbon environments and confirms the carbon framework. |
| COSY | Establishes the connectivity of protons within the pentyl chain. |
| HSQC | Directly correlates protons to their attached carbons for unambiguous assignment. |
| HMBC | Confirms the connectivity between different functional groups (e.g., MOM ether and pentanol). |
Infrared (IR) and Raman Spectroscopy Approaches
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a characteristic "fingerprint" of the functional groups present in this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The IR spectrum of this compound would prominently feature a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the primary alcohol. Additionally, strong C-O stretching bands associated with the alcohol and the methoxymethyl ether would be observable in the 1000-1200 cm⁻¹ range. The C-H stretching vibrations of the aliphatic chain would appear in the 2850-3000 cm⁻¹ region.
Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide complementary data on the C-C bond vibrations of the pentyl backbone, which may be weak in the IR spectrum.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides vital information about the molecular weight and fragmentation pattern of this compound.
Electron Ionization (EI-MS): This hard ionization technique leads to predictable fragmentation patterns that can be used for structural elucidation and database matching. The mass spectrum would show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the methoxymethyl group or the pentyl chain.
Chemical Ionization (CI-MS): As a softer ionization method, CI-MS typically results in less fragmentation and a more abundant protonated molecular ion ([M+H]⁺), which is useful for confirming the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This is a powerful tool for confirming the identity of this compound and distinguishing it from isobaric compounds.
Chromatographic Methods for Isolation, Purity Assessment, and Reaction Monitoring
Chromatographic techniques are indispensable for the separation of this compound from complex mixtures, the evaluation of its purity, and for real-time monitoring of its formation or consumption in chemical reactions.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography (GC) is a premier technique for the analysis of volatile compounds like this compound.
Gas Chromatography (GC): In GC, the compound is volatilized and separated as it passes through a capillary column. The retention time, the time it takes for the compound to elute from the column, is a key parameter for its identification. The purity of a sample can be readily assessed by the presence of a single, sharp peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer provides a powerful two-dimensional analytical tool. GC separates the components of a mixture, and the MS provides a mass spectrum for each eluting component, enabling positive identification. This is particularly valuable for analyzing reaction mixtures to identify starting materials, products, and byproducts in the synthesis or application of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is well-suited for the analysis of less volatile compounds or for preparations that are not amenable to the high temperatures of GC.
Quantitative Analysis: HPLC, often coupled with a refractive index (RI) detector due to the lack of a strong chromophore in this compound, can be used for the precise quantification of the compound. This is essential for determining reaction yields and for quality control assessments.
Chiral Analysis: In instances where this compound is prepared as a single enantiomer or as a racemic mixture, chiral HPLC can be employed to separate the enantiomers. This is achieved by using a chiral stationary phase that exhibits differential interactions with the enantiomers, allowing for their separation and quantification.
| Chromatographic Method | Application for this compound |
| Gas Chromatography (GC) | Purity assessment and reaction monitoring based on retention time. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and definitive identification of components in a mixture. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and separation of non-volatile samples. |
| Chiral HPLC | Separation and quantification of enantiomers. |
Flash Column Chromatography and Preparative Chromatography for Purification
The purification of this compound, a relatively polar, long-chain alcohol, is effectively achieved using flash column chromatography and preparative high-performance liquid chromatography (HPLC). These techniques are indispensable for removing unreacted starting materials, byproducts, and other impurities following its synthesis.
Flash Column Chromatography
Flash column chromatography is a widely used, rapid purification technique in organic synthesis. researchgate.netrochester.edu It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system of varying polarity. rochester.edu The separation is based on the differential adsorption of the components of a mixture to the stationary phase. For a compound like this compound, a normal-phase setup with silica gel is standard. The choice of eluent is critical for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often employed for complex mixtures. rochester.edu
The process begins with the determination of an appropriate solvent system using thin-layer chromatography (TLC). For a MOM-protected alcohol, a mixture of hexanes and ethyl acetate (B1210297) is a common choice. The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.3 on the TLC plate. rochester.edu The crude product is then loaded onto the silica gel column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure product.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative HPLC is the method of choice. labcompare.com It operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. labcompare.com Reversed-phase chromatography is commonly used for polar compounds, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.
The development of a preparative HPLC method involves optimizing the mobile phase composition and gradient to maximize the resolution between the target compound and its impurities. labcompare.com The fractions containing the purified this compound are collected, and the solvent is removed to yield the highly pure compound.
Table 1: Representative Purification Parameters for this compound
| Parameter | Flash Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | C18-functionalized Silica (10 µm) |
| Column Dimensions | 40 mm x 200 mm | 21.2 mm x 150 mm |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (10:1 to 1:1) | Acetonitrile/Water Gradient (20% to 80% ACN) |
| Flow Rate | 20 mL/min | 15 mL/min |
| Detection | TLC with p-anisaldehyde stain | UV at 210 nm |
| Sample Loading | 1.5 g crude material | 150 mg partially purified material |
| Purity Achieved | >95% | >99.5% |
X-ray Crystallography for Absolute and Relative Stereochemical Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule, providing unambiguous information about its absolute and relative stereochemistry. nih.gov However, obtaining a single crystal suitable for X-ray diffraction analysis can be a significant challenge, especially for flexible, non-chiral molecules like this compound. nih.gov
The inherent conformational flexibility of the pentyl chain and the lack of strong intermolecular interactions make the crystallization of this compound difficult. To overcome this, the molecule can be derivatized to introduce rigidity and specific interaction sites that promote the formation of a well-ordered crystal lattice. For instance, esterification of the terminal alcohol with a chiral carboxylic acid containing an aromatic moiety can introduce both a chiral center and the potential for π-stacking interactions, which can facilitate crystallization.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. For a chiral derivative, the analysis can definitively establish the absolute configuration of the newly introduced stereocenter and the relative stereochemistry of the rest of the molecule.
Table 2: Hypothetical Crystallographic Data for a Phenylacetate Derivative of a Chiral Analog of this compound
| Parameter | Value |
| Chemical Formula | C₁₅H₂₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a, b, c (Å) | 10.123, 8.456, 17.890 |
| α, β, γ (°) | 90, 105.6, 90 |
| Volume (ų) | 1478.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.205 |
| R-factor (%) | 4.5 |
Chiral Analysis Methodologies (e.g., Polarimetry, Chiral Chromatography)
While this compound itself is achiral, chiral analogs or derivatives are frequently synthesized and require specialized analytical techniques to determine their enantiomeric purity. The primary methods for this are polarimetry and chiral chromatography.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The magnitude and direction of the rotation are characteristic of a specific enantiomer. While polarimetry can confirm the presence of a chiral substance and provide a measure of its optical purity if the specific rotation of the pure enantiomer is known, it is often not sensitive enough to accurately determine high enantiomeric excesses.
Chiral Chromatography
Chiral chromatography is the most widely used and accurate method for determining the enantiomeric composition of a chiral substance. nih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be equipped with chiral columns.
For a chiral derivative of this compound, a chiral HPLC method would typically be developed. The choice of the chiral stationary phase is crucial and often requires screening several different types of columns (e.g., polysaccharide-based, Pirkle-type) to achieve baseline separation of the enantiomers. The ratio of the peak areas in the resulting chromatogram directly corresponds to the ratio of the enantiomers in the sample, allowing for the precise determination of the enantiomeric excess (ee). Derivatization of the alcohol to an ester or carbamate (B1207046) can sometimes enhance the separation on a chiral column. nih.gov
Table 3: Hypothetical Chiral HPLC Separation Data for a Chiral Derivative of this compound
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (R-enantiomer) | 12.5 min |
| Retention Time (S-enantiomer) | 14.8 min |
| Resolution (Rs) | 2.1 |
| Enantiomeric Excess (ee) | 98% |
Computational and Theoretical Investigations of 5 Methoxymethoxy Pentan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to determining the electronic structure of a molecule. wikipedia.org Methods like Density Functional Theory (DFT) or semi-empirical methods can be employed to find the optimized molecular geometry and to calculate various electronic properties that are crucial for predicting reactivity. researchgate.netscispace.com
For 5-(Methoxymethoxy)pentan-1-ol, these calculations would reveal the distribution of electron density across the molecule. Key parameters derived from these calculations include the effective charges on atoms, the dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The locations of high electron density, such as the oxygen atoms of the alcohol and the methoxymethyl (MOM) ether group, are identified as likely sites for electrophilic attack. Conversely, regions with low electron density are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: This data is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.)
| Calculated Property | Hypothetical Value | Significance for Reactivity |
| Total Dipole Moment | ~2.1 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Charge on O (Alcohol) | -0.65 e | A significant negative charge suggests this oxygen is a primary site for hydrogen bonding and protonation. |
| Mulliken Charge on O (Ether Linkage) | -0.58 e | Also a nucleophilic center, but potentially less reactive than the alcohol oxygen. |
| Mulliken Charge on O (Methoxy) | -0.55 e | The methoxy (B1213986) oxygen is also nucleophilic. |
| Energy of HOMO | -9.8 eV | Represents the energy of the outermost electrons; related to the molecule's ability to donate electrons (ionization potential). |
| Energy of LUMO | +1.5 eV | Represents the energy of the lowest energy state for an added electron; related to the molecule's ability to accept electrons (electron affinity). |
| HOMO-LUMO Gap | 11.3 eV | A large gap suggests high kinetic stability and lower chemical reactivity. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations focus on the static electronic structure, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules. dntb.gov.ua MD simulations model the movement of atoms over time by applying the principles of classical mechanics, allowing for the exploration of a molecule's conformational landscape and its interactions with other molecules, such as solvents.
For a flexible molecule like this compound, numerous conformations exist due to the rotation around its single bonds. MD simulations can identify the most stable conformers (those with the lowest potential energy) and the energy barriers between them. researchgate.net This is crucial for understanding how the molecule's shape influences its physical properties and biological activity. Simulations can model the molecule in different environments, such as in a vacuum or solvated in water, to see how intermolecular forces, particularly hydrogen bonds involving the terminal hydroxyl group, dictate its preferred three-dimensional structure. researchgate.net
Table 2: Illustrative Conformational Analysis of the C4-C5 Bond in this compound (Note: This table illustrates how relative energy changes with the rotation around a specific dihedral angle, a typical output of conformational analysis.)
| Dihedral Angle (H-C4-C5-O) | Relative Energy (kcal/mol) | Conformation |
| 60° | 0.0 | Gauche (Most Stable) |
| 120° | 3.5 | Eclipsed (Transition State) |
| 180° | 0.8 | Anti (Stable) |
| 240° | 3.5 | Eclipsed (Transition State) |
| 300° | 0.0 | Gauche (Most Stable) |
Reaction Pathway Analysis and Transition State Elucidation via Computational Methods
Computational chemistry is an invaluable tool for mapping out the entire pathway of a chemical reaction. wikipedia.org By calculating the potential energy surface, researchers can identify the minimum energy structures corresponding to reactants and products, as well as the high-energy transition state that connects them. researchgate.net
For example, the oxidation of the primary alcohol in this compound to an aldehyde could be studied. Computational methods would be used to model the geometry of the reactant molecule approaching an oxidizing agent. The calculations would then locate the transition state structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a key factor determining the reaction rate. This analysis provides a step-by-step view of bond-breaking and bond-forming processes.
Table 3: Hypothetical Energy Profile for the Oxidation of this compound (Note: The energy values are illustrative, representing a typical profile for an alcohol oxidation reaction.)
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | This compound + Oxidant | 0 |
| Transition State | Activated complex where bonds are partially broken and formed. | +25.5 |
| Products | 5-(Methoxymethoxy)pentanal + Reduced Oxidant | -45.0 |
Force Field Development and Parameterization for Molecular Modeling
Molecular dynamics simulations and other molecular modeling techniques rely on "force fields" to describe the potential energy of a system as a function of its atomic coordinates. A force field is a set of equations and associated parameters that define the energy of bond stretching, angle bending, torsional rotation, and non-bonded interactions (van der Waals and electrostatic).
While standard force fields (like AMBER, CHARMM, or OPLS) are well-parameterized for common biomolecules and simple organic molecules, they may lack accurate parameters for less common functional groups, such as the methoxymethyl (MOM) ether. For accurate simulations of this compound, it might be necessary to develop and parameterize specific force field terms for the -O-CH₂-O- moiety. This process typically involves performing high-level quantum chemical calculations on smaller fragment molecules containing the group of interest to derive reference data. This data (e.g., equilibrium bond lengths, angles, and torsional energy profiles) is then used to fit the force field parameters, ensuring that the classical model can accurately reproduce quantum mechanical results.
Future Research Directions and Emerging Paradigms in 5 Methoxymethoxy Pentan 1 Ol Chemistry
Innovations in Sustainable and Catalytic Synthetic Routes
The future of synthesizing 5-(methoxymethoxy)pentan-1-ol and related asymmetrically protected diols lies in the development of highly efficient and environmentally benign catalytic methods. Traditional protection strategies often involve stoichiometric reagents and harsh reaction conditions, leading to significant waste. libretexts.org Modern approaches are shifting towards greener alternatives that minimize environmental impact.
Catalytic methods are at the heart of these innovations. The use of solid acid catalysts, for instance, offers a recyclable and more environmentally friendly option for the selective protection of diols. While not yet specifically demonstrated for this compound, the principles are transferable. For example, the selective monotetrahydropyranylation of symmetrical diols has been achieved using catalysts like ion-exchange resins and ZrO2-pillared clay, which could be adapted for methoxymethylation. scirp.org Furthermore, the development of novel organocatalysts, such as lipophilic cinchona squaramides, for asymmetric synthesis presents an exciting avenue for producing chiral derivatives of this compound with high enantioselectivity and catalyst recyclability. nih.gov
Another promising direction is the use of electrochemical methods for the introduction of the methoxymethyl (MOM) group. Electrooxidative protection of hydroxyl groups represents a sustainable strategy that avoids the use of hazardous reagents like chloromethyl methyl ether. researchgate.net The development of catalytic systems that can utilize methanol (B129727) directly for methoxymethylation under mild conditions, potentially through a dihydrogen release mechanism, would be a significant breakthrough in green chemistry. chemspeed.com
The table below summarizes potential sustainable and catalytic routes for the synthesis of this compound.
| Catalytic Approach | Potential Advantages | Relevant Research on Analogous Systems |
| Solid Acid Catalysis | Recyclable catalyst, reduced waste, milder conditions. | Selective monotetrahydropyranylation of diols using ion-exchange resins. scirp.org |
| Organocatalysis | Metal-free, potential for high enantioselectivity, recyclable catalysts. | Enantioselective synthesis of chiral intermediates using lipophilic organocatalysts. nih.gov |
| Electrochemical Synthesis | Avoidance of toxic reagents, precise control over reaction. | Electrooxidative protection of hydroxyl groups as MOM ethers. researchgate.net |
| Borrowing Hydrogen Catalysis | Use of methanol as a green reagent, atom economy. | Catalytic methoxymethylation of primary amides using methanol. chemspeed.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the production of fine chemicals like this compound. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety, particularly for hazardous reactions. scirp.orgnih.gov
The selective monoprotection of symmetrical diols, a key step in synthesizing compounds like this compound, has been shown to be more efficient in a flow reactor compared to batch processes. scirp.orgscirp.org This is attributed to the precise control over stoichiometry and reaction time, which minimizes the formation of the diprotected byproduct. scirp.orgscirp.org The scalability of flow reactions by numbering up reactors makes this approach highly attractive for industrial applications. scirp.orgscirp.org
Automated synthesis platforms, which combine robotics with reaction optimization algorithms, can further accelerate the development and production of this compound and its derivatives. chemspeed.comsigmaaldrich.comwikipedia.org These systems can perform high-throughput screening of reaction conditions to quickly identify optimal parameters for synthesis and purification. researchgate.net The combination of flow chemistry with automated systems allows for the seamless integration of synthesis, workup, and analysis, significantly reducing manual intervention and accelerating the discovery of new applications for this versatile molecule. sigmaaldrich.comwikipedia.org
The following table highlights the benefits of integrating flow chemistry and automation in the synthesis of this compound.
| Technology | Key Advantages |
| Flow Chemistry | Enhanced safety, improved selectivity and yield, precise control over reaction parameters, easy scalability. scirp.orgscirp.orgnih.gov |
| Automated Synthesis | High-throughput screening, rapid optimization of reaction conditions, reduced human error, increased productivity. chemspeed.comsigmaaldrich.comwikipedia.orgresearchgate.net |
| Integrated Systems | Seamless synthesis, workup, and analysis; accelerated discovery and development cycles. sigmaaldrich.comwikipedia.org |
Exploration of Unexplored Reactivity Profiles and Novel Derivatization Strategies
While the primary role of the methoxymethyl (MOM) group is protection, future research will likely uncover novel reactivity profiles, leading to new derivatization strategies for this compound. The differential reactivity of the MOM ether and the terminal alcohol is the cornerstone of its utility, but the subtle reactivity of the MOM group itself under specific conditions is an area ripe for exploration.
Research has shown that aliphatic MOM ethers can be selectively cleaved under mild, non-acidic conditions using trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl, proceeding through a bipyridinium salt intermediate. nih.gov This contrasts with the reactivity of aromatic MOM ethers, opening possibilities for chemoselective manipulations in molecules containing both moieties. nih.gov Furthermore, the radical-chain deoxygenation of tertiary alcohols protected as their MOM ethers using thiols as polarity-reversal catalysts suggests that the MOM group can participate in radical transformations, a previously underexplored area.
The free hydroxyl group of this compound provides a handle for a wide range of derivatizations. This allows for the introduction of various functional groups, which can then be used to construct more complex molecules. After derivatization of the alcohol, the MOM group can be selectively removed under acidic conditions or using other mild methods to liberate the second hydroxyl group for further reactions. eurekaselect.comresearchgate.net This sequential functionalization is a powerful tool in multistep organic synthesis.
Future investigations may focus on one-pot procedures where the MOM group is cleaved and the resulting alcohol is immediately participated in a subsequent reaction, increasing synthetic efficiency. The development of new catalytic systems for the direct functionalization of the C-H bonds within the pentyl chain would also represent a significant advancement, allowing for derivatization at positions other than the termini.
Expanded Role in the Development of Advanced Functional Materials
The bifunctional nature of this compound makes it an attractive building block, or monomer, for the synthesis of advanced functional materials. nih.gov The terminal alcohol can be readily converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, while the MOM-protected hydroxyl group can be deprotected after polymerization to introduce functionality along the polymer chain.
This "post-polymerization modification" strategy is a powerful tool for creating polymers with precisely controlled properties. nih.gov For example, the hydroxyl groups unmasked after polymerization can serve as sites for grafting other polymer chains, creating complex architectures like comb or brush polymers. They can also be functionalized with responsive moieties that change their properties in response to external stimuli such as pH, temperature, or light.
The pentyl chain of this compound also imparts flexibility to the resulting polymer backbone. This, combined with the introduced functionality, could lead to the development of novel materials for a variety of applications, including:
Biomaterials: Polymers with pendant hydroxyl groups can exhibit enhanced biocompatibility and can be further functionalized with biomolecules for applications in drug delivery, tissue engineering, and biosensors.
Coatings and Adhesives: The ability to introduce cross-linking sites or adhesion-promoting groups via the hydroxyl functionality can be used to develop high-performance coatings and adhesives.
Membranes: Functionalized polymers derived from this compound could be used to create membranes with tailored permeability and selectivity for separation processes.
The table below outlines the potential of this compound as a monomer in functional materials.
| Polymer Architecture | Potential Applications |
| Linear Functional Polymers | Drug delivery, specialty coatings. |
| Graft and Brush Copolymers | Surface modification, advanced lubricants. |
| Cross-linked Networks | Hydrogels, responsive materials. |
Cross-Disciplinary Applications in Chemical Biology and Supramolecular Chemistry
The unique structure of this compound also positions it as a valuable tool in the interdisciplinary fields of chemical biology and supramolecular chemistry. Its ability to act as a bifunctional linker or spacer is of particular interest.
In chemical biology , this compound can be used in the synthesis of chemical probes to study biological processes. nih.govnih.gov The terminal alcohol can be attached to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, while the protected end can be linked to a bioactive molecule or a reactive group for target identification. After the probe has interacted with its biological target, the MOM group can be cleaved to reveal a hydroxyl group that might modulate the probe's properties or allow for further interactions.
In supramolecular chemistry , which focuses on the non-covalent interactions between molecules, this compound can serve as a flexible spacer element in the design of self-assembling systems. rsc.org The length and flexibility of the pentyl chain can influence the geometry and stability of the resulting supramolecular structures. nih.govrsc.orgresearchgate.netrsc.org For instance, it can be incorporated into molecules designed to form gels, liquid crystals, or other ordered assemblies. The terminal hydroxyl group can be used to attach recognition motifs, such as hydrogen-bonding units or metal-coordinating ligands, that drive the self-assembly process. The protected hydroxyl, upon deprotection, could introduce a new recognition site, allowing for the dynamic control over the supramolecular assembly.
The table below summarizes the potential cross-disciplinary applications of this compound.
| Field | Role of this compound | Potential Outcomes |
| Chemical Biology | Bifunctional linker for chemical probes. | Elucidation of biological pathways, target identification and validation. nih.govnih.gov |
| Supramolecular Chemistry | Flexible spacer in self-assembling systems. | Development of novel gels, liquid crystals, and other ordered materials with tunable properties. nih.govrsc.orgresearchgate.netrsc.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(Methoxymethoxy)pentan-1-OL, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : A common approach involves introducing the methoxymethoxy (MOM) protecting group to a pentanol precursor. For example, (R)-5-(Methoxymethoxy)-2-methylpentan-1-OL is synthesized via catalytic hydrogenation using Pd/C and MeOH under H₂ . Key factors include:
- Catalyst selection : Pd/C ensures efficient hydrogenation while preserving the MOM group.
- Solvent and temperature : Polar solvents (e.g., MeOH) and ambient temperature minimize side reactions.
- Substrate purity : Impurities in the starting alcohol can reduce yields.
Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks for the MOM group (e.g., δ ~3.3 ppm for methoxy protons) and the hydroxyl-bearing carbon (δ ~60–70 ppm) are diagnostic. Compare with literature data for related compounds like 5-(benzyloxy)pentan-1-OL .
- HRMS : Accurate mass analysis confirms molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ adducts). For example, HRMS of 5-(benzyloxy)pentan-1-OL showed a molecular ion at m/z 194.1302 .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for structurally similar alcohols .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during high-temperature reactions.
- Waste disposal : Segregate organic waste and collaborate with authorized disposal services to comply with environmental regulations .
Advanced Research Questions
Q. How does the methoxymethoxy group influence the stability and reactivity of this compound under acidic or basic conditions?
- Methodological Answer :
- Acidic conditions : The MOM group is acid-labile. Hydrolysis can occur in dilute HCl or H₂SO₄, regenerating the hydroxyl group. Monitor via TLC or NMR to track deprotection .
- Basic conditions : The compound is generally stable, but strong bases (e.g., NaOH) may induce elimination if β-hydrogens are present. Optimize pH to avoid degradation .
Q. What strategies enable enantioselective synthesis of this compound, and how can chiral purity be validated?
- Methodological Answer :
- Chiral catalysts : Asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) or enzymatic resolution can achieve enantioselectivity .
- Validation : Use polarimetry or chiral HPLC to determine enantiomeric excess (ee). Compare optical rotation with literature values for related compounds .
Q. How can computational chemistry predict the reaction pathways of this compound in complex syntheses?
- Methodological Answer :
- DFT calculations : Model transition states for key reactions (e.g., MOM deprotection or nucleophilic substitutions) to predict energy barriers and regioselectivity.
- Molecular docking : Explore interactions in catalytic systems (e.g., enzyme-substrate binding for biotransformations) .
Q. What contradictions exist in reported spectral data for this compound derivatives, and how can they be resolved?
- Methodological Answer :
- Data conflicts : Discrepancies in NMR chemical shifts may arise from solvent effects or impurities. For example, MOM-protected alcohols in CDCl₃ vs. DMSO-d₆ show δ variations of ~0.2–0.5 ppm .
- Resolution : Cross-validate with high-resolution techniques (e.g., 2D NMR like HSQC or COSY) and compare with databases like PubChem .
Q. What role does this compound play in natural product synthesis, particularly in polyketide or terpenoid pathways?
- Methodological Answer :
- Building block : The MOM group protects hydroxyls during multi-step syntheses. For example, it has been used in intermediates for sedridine alkaloids .
- Case study : In (+)-sedridine synthesis, the MOM group was selectively removed in later stages without affecting other functionalities .
Methodological Notes
- Data Sources : Prioritize peer-reviewed journals (e.g., Natural Product Communications) and authoritative databases (PubChem, EPA DSSTox) .
- Experimental Design : Include controls (e.g., unprotected alcohols) to benchmark reactivity and stability .
- Contradiction Analysis : Replicate conflicting studies under identical conditions to isolate variables (e.g., solvent purity, catalyst lot) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
